

Head-to-Head Comparison: N-Acetylpsychosine vs. C2 Ceramide in Cellular Signaling

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Compound of Interest		
Compound Name:	N-Acetylpsychosine	
Cat. No.:	B164475	Get Quote

In the landscape of bioactive sphingolipids, both **N-Acetylpsychosine** (NAP) and C2 Ceramide stand out as critical molecules in regulating cellular processes, including apoptosis, cell proliferation, and immune responses. While C2 Ceramide is a well-characterized, cell-permeable analog of endogenous ceramides, **N-Acetylpsychosine**, also known as C2 Galactosylceramide, is a related glycosphingolipid with emerging roles in similar pathways. This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

N-Acetylpsychosine and C2 Ceramide share a common sphingoid base but differ in their head groups. This structural difference fundamentally influences their biological activity and intracellular targets.



Feature	N-Acetylpsychosine (C2 Galactosylceramide)	C2 Ceramide (N-acetyl-D- sphingosine)
Systematic Name	N-[(1S,2R,3E)-1-[(β-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]acetamide	N-[(1S,2R,3E)-2-hydroxy-1- (hydroxymethyl)-3- heptadecen-1-yl]acetamide
CAS Number	35823-61-1	3102-57-6
Molecular Formula	C26H49NO8	C20H39NO3
Molecular Weight	503.68 g/mol	341.53 g/mol
Key Structural Feature	Galactose head group attached to the sphingosine backbone	Hydroxyl head group on the sphingosine backbone

Comparative Biological Activity

While direct comparative studies are limited, the available evidence suggests that both lipids are potent inducers of apoptosis and modulators of key signaling pathways.

Induction of Apoptosis

Both **N-Acetylpsychosine** and C2 Ceramide are known to induce apoptosis in a variety of cell types. C2 Ceramide is widely used as a pro-apoptotic agent in experimental settings.[1] It has been shown to induce apoptosis in a concentration- and time-dependent manner in various cancer cell lines.[2][3][4]

N-Acetylpsychosine's pro-apoptotic activity is less directly documented. However, its parent compound, psychosine (galactosylsphingosine), is a well-established cytotoxic and pro-apoptotic molecule, particularly in the context of Krabbe disease, a lysosomal storage disorder where psychosine accumulates.[5] Psychosine-induced apoptosis is mediated through the mitochondrial (intrinsic) pathway, involving the activation of caspase-9 and caspase-3. It is plausible that **N-Acetylpsychosine** retains some of these pro-apoptotic properties.

Table 1: Comparative Efficacy in Inducing Cell Death



Parameter	N-Acetylpsychosine (inferred from Psychosine data)	C2 Ceramide
Cell Line(s)	Oligodendrocyte progenitor cell line (OLP-II), Human oligodendroglial cell line (MO3.13)	Head and neck squamous cell carcinoma (HN4, HN30), B16F10 melanoma cells, Human oral squamous cell carcinoma (HSC-3), Non-small cell lung cancer (A549, PC9)
Effective Concentration	20-50 μM (Psychosine)	20-60 μΜ
Time to Effect	24 hours (Psychosine)	24 - 72 hours
Observed Effect	Increased TUNEL-positive cells, DNA fragmentation, Caspase-3/9 activation	Increased Annexin V-positive cells, Caspase-3/7 activation, dose-dependent decrease in cell viability

Modulation of Signaling Pathways

C2 Ceramide has been shown to influence a multitude of signaling cascades. It can activate the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are involved in stress responses and apoptosis. Conversely, it often leads to the inhibition of pro-survival pathways like the PI3K/Akt pathway.

Psychosine, and by extension potentially **N-Acetylpsychosine**, also impacts these pathways. Studies on psychosine have demonstrated the upregulation of the JNK pathway and the induction of the transcription factor AP-1, while downregulating the pro-survival NF-kB pathway.

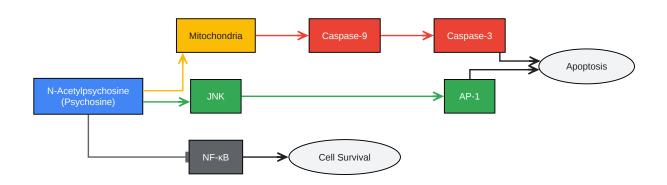
Table 2: Comparison of Effects on Key Signaling Pathways



Signaling Pathway	N-Acetylpsychosine (inferred from Psychosine data)	C2 Ceramide
JNK/AP-1 Pathway	Upregulation, leading to pro- apoptotic signaling	Activation, contributing to apoptosis
NF-κB Pathway	Downregulation of LPS-induced activation	Inhibition, reducing pro-survival signals
PI3K/Akt Pathway	Not explicitly reported for psychosine	Inhibition, leading to decreased cell survival
Caspase Cascade	Activation of initiator caspase-9 and effector caspase-3	Activation of effector caspases-3 and -7

Signaling Pathway Diagrams

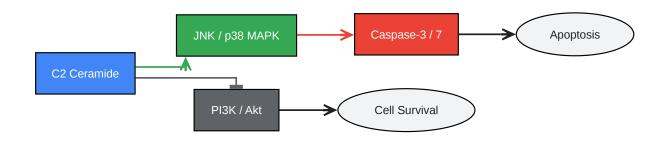
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for **N-Acetylpsychosine** (based on psychosine data) and C2 Ceramide leading to apoptosis.



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Caption: Proposed apoptotic signaling pathway for **N-Acetylpsychosine**.





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